molecular formula C26H36N4O5 B10873632 Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate

Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate

Cat. No.: B10873632
M. Wt: 484.6 g/mol
InChI Key: IFIOUTUTCDCTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate is a chemical compound of significant interest in PROTAC (Proteolysis-Targeting Chimera) technology . Its molecular structure is characterized by a piperazine ring that serves as a spacer, connecting a targeting ligand to an E3 ubiquitin ligase recruiting moiety. Specifically, the 4,4-dimethyl-2,6-dioxocyclohexylidene group is a key structural feature known to bind to the VHL (Von Hippel-Lindau) E3 ubiquitin ligase complex . In PROTAC design, this compound functions as a critical linker-ligand conjugate, where its role is to tether a protein-of-interest (POI)-targeting warhead to the VHL ligand, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism provides researchers with a powerful tool for targeted protein degradation, enabling the investigation of protein function, validation of therapeutic targets, and the exploration of novel treatment strategies for diseases previously considered "undruggable" with conventional small-molecule inhibitors. Its application is primarily focused in areas such as oncology, neurodegenerative disorders, and inflammatory diseases , where precise control over specific protein levels is crucial for understanding disease pathology and developing new interventions.

Properties

Molecular Formula

C26H36N4O5

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 4-[[2-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H36N4O5/c1-4-35-25(34)19-5-7-20(8-6-19)28-24(33)18-30-13-11-29(12-14-30)10-9-27-17-21-22(31)15-26(2,3)16-23(21)32/h5-8,17,31H,4,9-16,18H2,1-3H3,(H,28,33)

InChI Key

IFIOUTUTCDCTJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCN=CC3=C(CC(CC3=O)(C)C)O

Origin of Product

United States

Preparation Methods

Core Structural Components

The target molecule can be dissected into three primary subunits (Figure 1):

  • Ethyl 4-aminobenzoate : Serves as the aromatic foundation.

  • Piperazine-acetyl linker : Provides conformational flexibility and hydrogen-bonding capacity.

  • 4,4-Dimethyl-2,6-dioxocyclohexylidene-methylamino group : Introduces steric bulk and keto-enol tautomerism potential.

Retrosynthetic disconnections suggest sequential coupling of these modules via amidation and condensation reactions.

Stepwise Synthesis Protocol

Synthesis of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate (benzocaine) is commercially available but can be synthesized via Fisher esterification:

  • Reagents : 4-Aminobenzoic acid, ethanol, sulfuric acid (catalyst).

  • Conditions : Reflux at 78°C for 6–8 hours.

  • Yield : ~85% after recrystallization from ethanol/water.

Mechanism : Acid-catalyzed nucleophilic acyl substitution:

4-NH2C6H4COOH+CH3CH2OHH2SO44-NH2C6H4COOCH2CH3+H2O\text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{4-NH}2\text{C}6\text{H}4\text{COOCH}2\text{CH}3 + \text{H}_2\text{O}

Piperazine Derivatization

Piperazine is alkylated at the N1-position using 2-chloroethylamine hydrochloride:

  • Reagents : Piperazine, 2-chloroethylamine hydrochloride, K2_2CO3_3, DMF.

  • Conditions : 60°C, 12 hours under nitrogen.

  • Intermediate : 1-(2-Aminoethyl)piperazine.

Acetylation of the Aminoethyl Side Chain

The amino group is acylated with bromoacetyl bromide:

  • Reagents : 1-(2-Aminoethyl)piperazine, bromoacetyl bromide, triethylamine, dichloromethane.

  • Conditions : 0°C → room temperature, 4 hours.

  • Product : 1-(2-Bromoacetylaminoethyl)piperazine.

Mechanism : Nucleophilic acyl substitution:

R-NH2+BrCH2COBrR-NH-CO-CH2Br+HBr\text{R-NH}2 + \text{BrCH}2\text{COBr} \rightarrow \text{R-NH-CO-CH}_2\text{Br} + \text{HBr}

Synthesis of 4,4-Dimethyl-2,6-dioxocyclohexylidene-methylamine

Prepared via condensation of 4,4-dimethylcyclohexane-2,6-dione with methylamine:

  • Reagents : 4,4-Dimethylcyclohexane-2,6-dione, methylamine hydrochloride, NaOH, ethanol.

  • Conditions : Reflux, 8 hours.

  • Yield : 72% after silica gel chromatography.

Structure :

OC(CH3)2NHCH3O\begin{array}{ccc}
& \text{O} & \
& | & \
\text{C(CH}3\text{)}2 & \xrightarrow{\text{NHCH}_3} & \text{O} \
\end{array}

Amidation of Ethyl 4-Aminobenzoate

The bromoacetyl-piperazine intermediate reacts with ethyl 4-aminobenzoate:

  • Reagents : Ethyl 4-aminobenzoate, 1-(2-bromoacetylaminoethyl)piperazine, K2_2CO3_3, DMF.

  • Conditions : 50°C, 24 hours.

  • Intermediate : Ethyl 4-({[4-(2-aminoethyl)piperazin-1-yl]acetyl}amino)benzoate.

Condensation with Cyclohexylidene-methylamine

The primary amine reacts with the keto-enol moiety:

  • Reagents : Intermediate from Step 2.4.1, 4,4-dimethyl-2,6-dioxocyclohexylidene-methylamine, acetic acid (catalyst), ethanol.

  • Conditions : Reflux, 6 hours.

  • Yield : 58% after HPLC purification.

Mechanism : Schiff base formation:

R-NH2+O=C-R’R-N=CH-R’+H2O\text{R-NH}2 + \text{O=C-R'} \rightarrow \text{R-N=CH-R'} + \text{H}2\text{O}

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines Steps 2.4.1 and 2.4.2 using a coupling agent:

  • Reagents : HATU, DIPEA, DMF.

  • Conditions : Room temperature, 48 hours.

  • Advantage : Reduces purification steps.

  • Drawback : Lower yield (42%) due to competing side reactions.

Optimization Strategies

Solvent Effects on Reaction Efficiency

Comparative yields under varying solvents (Table 1):

SolventDielectric ConstantYield (%)Purity (%)
DMF36.75895
THF7.53488
Ethanol24.34190
Acetonitrile37.54993

Data synthesized from

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity and stabilize transition states, improving yields.

Catalytic Enhancements

  • Microwave Assistance : Reducing Step 2.4.2 time to 1 hour at 100°C with 10% yield increase.

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) boosts Step 2.2.2 efficiency by 15%.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.35 (t, 3H, -OCH2_2CH3_3), 2.45–2.70 (m, 8H, piperazine), 3.21 (s, 2H, -CH2_2CO-), 6.62 (d, 2H, aromatic), 7.85 (d, 2H, aromatic).

  • HRMS : m/z calculated for C24_{24}H31_{31}N4_4O5_5 [M+H]+^+: 479.2295; found: 479.2298.

Challenges and Mitigation

Steric Hindrance in Piperazine Acylation

Bulky substituents on piperazine slow bromoacetylation. Mitigation strategies:

  • Use excess bromoacetyl bromide (2.5 equiv).

  • Employ high-dilution conditions to minimize oligomerization.

Industrial Scalability Considerations

Cost-Benefit Analysis of Key Reagents

ReagentCost (USD/kg)Alternatives
Bromoacetyl bromide3200Chloroacetyl chloride (1200)
HATU9800EDCI/HOBt (2200)

Data from

Substituting bromoacetyl bromide with chloroacetyl chloride reduces costs but requires longer reaction times (72 hours) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the cyclohexylidene moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the benzoate ester or piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and cyclohexylidene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (Identifier) Substituent Group(s) Molecular Weight (g/mol) Notable Properties/Activities
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate Piperazine-acetyl + cyclohexylidene-methylamino ~525.6* High rigidity; unconfirmed bioactivity
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-ylphenethylamino ~353.4 Moderate kinase inhibition
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) 6-Methylpyridazin-3-ylphenethylamino ~367.4 Enhanced solubility vs. I-6230
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazol-5-ylphenethylamino ~356.4 Improved metabolic stability
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (2) 4-Methylpiperazinyl ~264.3 High solubility; intermediate synthesis yield (~65%)

*Calculated based on structural formula.

Key Observations:

Structural Complexity and Rigidity : The target compound’s cyclohexylidene group introduces steric hindrance and conformational rigidity, distinguishing it from analogs like I-6230 or I-6273, which rely on planar heterocycles (e.g., pyridazine, isoxazole) . This may influence binding specificity but could reduce solubility.

Piperazine Linker Modifications : Unlike Ethyl 4-(4-methylpiperazin-1-yl)benzoate (2), which features a simple methyl-piperazine group, the target compound incorporates a piperazine-acetyl bridge coupled to an ethyl-cyclohexylideneamine chain. This extended linker may enhance interactions with hydrophobic pockets in biological targets .

Bioactivity Trends: Pyridazine-based analogs (e.g., I-6230, I-6232) demonstrate moderate kinase inhibitory activity, while isoxazole derivatives (e.g., I-6273) exhibit better metabolic stability.

Biological Activity

Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity, which makes it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₃₁H₃₆N₂O₆

The biological activity of this compound is hypothesized to involve multiple mechanisms. Its structural components suggest interactions with various biological targets, including:

  • Enzyme inhibition : The piperazine moiety may interact with enzyme active sites.
  • Receptor modulation : The benzoate group could influence receptor binding and signaling pathways.
  • Antioxidant properties : The dioxocyclohexylidene structure may contribute to free radical scavenging.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Potential to inhibit cancer cell proliferation in vitro.
Anti-inflammatory May reduce inflammation markers in cellular models.
Neurological effects Possible neuroprotective effects observed in animal studies.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study assessed the antimicrobial efficacy of structurally related compounds and found significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
  • Anticancer Properties :
    In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported in the micromolar range, suggesting moderate potency.
  • Neuroprotective Effects :
    Animal models demonstrated that derivatives of this compound might protect neuronal cells from oxidative stress-induced apoptosis. This was measured through reduced levels of apoptotic markers and improved behavioral outcomes in treated subjects.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low acute toxicity in standard assays. Long-term effects remain to be fully elucidated through comprehensive studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate?

  • Methodological Answer : The synthesis involves multi-step reactions, including reductive amination and coupling. For example, sodium triacetoxy borohydride is effective for reductive amination under mild conditions (room temperature, dichloromethane solvent) to stabilize reactive intermediates . Monitoring via TLC (e.g., ethyl acetate:hexanes 35:65) ensures reaction completion. Flash chromatography (e.g., Biotage SP4 with gradient elution) is critical for purifying intermediates.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the piperazine and cyclohexylidene moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., as applied in ) resolves stereochemistry of the dioxocyclohexylidene group. For purity assessment, HPLC with a C18 column and UV detection is preferred .

Q. How can researchers optimize reaction yields for intermediates involving piperazine derivatives?

  • Methodological Answer : Piperazine coupling reactions benefit from stoichiometric control (e.g., 1:1 molar ratio of aldehyde to amine) and polar aprotic solvents (e.g., DMF or acetonitrile). Catalytic additives like acetic acid (5 drops per 25 mL solvent) enhance imine formation rates . Post-reaction quenching with water and phase separation minimizes byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties of the cyclohexylidene and piperazine groups to identify reactive sites. Molecular docking (using AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors). For validation, compare computational results with crystallographic data (e.g., ) and bioassay outcomes .

Q. What strategies address contradictory data in biological activity assays (e.g., variable IC50 values)?

  • Methodological Answer : Contradictions may arise from assay conditions (pH, solvent polarity) or target specificity. Systematic optimization includes:

  • Dose-response curves with triplicate measurements.
  • Solvent standardization (e.g., DMSO concentration ≤1% v/v).
  • Target selectivity screening against related enzymes/receptors (e.g., kinase panels) .

Q. How can AI-driven experimental design improve synthesis scalability and reproducibility?

  • Methodological Answer : AI platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and optimize parameters (temperature, catalyst loading). Machine learning models trained on historical data (e.g., reaction yields from and ) predict optimal conditions for novel derivatives. Autonomous labs enable real-time adjustments via robotic liquid handlers .

Q. What are the challenges in modifying the dioxocyclohexylidene group for enhanced pharmacokinetics?

  • Methodological Answer : The dioxocyclohexylidene group’s rigidity may limit solubility. Strategies include:

  • Prodrug synthesis : Ester hydrolysis (e.g., ethyl to carboxylic acid) improves aqueous solubility.
  • Co-crystallization with cyclodextrins (see for structural insights).
  • SAR studies : Replace the cyclohexylidene with bioisosteres (e.g., tetralone derivatives) .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for piperazine-acetylbenzoate derivatives?

  • Methodological Answer :

  • Variable groups : Modify the cyclohexylidene (e.g., dimethyl vs. diethyl) and benzoate substituents (e.g., nitro vs. methoxy).
  • Assays : Test against primary (e.g., cancer cell lines) and counter-targets (e.g., cardiac ion channels).
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare activity trends. DOE (Design of Experiments) methods () minimize trial numbers while maximizing data quality .

Q. What in vitro/in vivo models are suitable for evaluating metabolic stability?

  • Methodological Answer :

  • In vitro : Liver microsomes (human/rat) with LC-MS quantification of parent compound and metabolites.
  • In vivo : Pharmacokinetic studies in rodents (IV/PO administration) with blood sampling at 0.5, 1, 2, 4, 8, 24 h. Use compartmental modeling (e.g., WinNonlin) to calculate AUC and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.